Podocarpusflavone A

Cathepsin B Inhibitor Cytotoxicity Cancer Research

Podocarpusflavone A (CAS 41583-83-9), also known as 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, is a naturally occurring biflavonoid dimer composed of apigenin and 4′-methoxyapigenin units linked via a C3′→C8″ interflavonoid bond. It is found in various plant sources including Podocarpus species and Taxodium mucronatum.

Molecular Formula C31H20O10
Molecular Weight 552.5 g/mol
CAS No. 41583-83-9
Cat. No. B7795207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodocarpusflavone A
CAS41583-83-9
Molecular FormulaC31H20O10
Molecular Weight552.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O
InChIInChI=1S/C31H20O10/c1-39-17-5-2-14(3-6-17)25-13-24(38)30-22(36)11-21(35)28(31(30)41-25)18-8-15(4-7-19(18)33)26-12-23(37)29-20(34)9-16(32)10-27(29)40-26/h2-13,32-36H,1H3
InChIKeyRBTRUVNXLDXHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Podocarpusflavone A (CAS 41583-83-9) for Procurement: A Biflavonoid with Distinct Enzyme and Cellular Inhibition Profiles


Podocarpusflavone A (CAS 41583-83-9), also known as 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one, is a naturally occurring biflavonoid dimer composed of apigenin and 4′-methoxyapigenin units linked via a C3′→C8″ interflavonoid bond . It is found in various plant sources including Podocarpus species and Taxodium mucronatum. Characterized by a molecular weight of 552.5 g/mol and a cLogP of 5.44 [1], this compound functions as a DNA topoisomerase I inhibitor and has demonstrated a diverse range of quantifiable inhibitory activities, including potent inhibition of Dengue virus NS5 RNA-dependent RNA polymerase (IC50 = 0.75 µM) and cathepsin B (IC50 = 1.68 µM), which form the basis for its utility in antiviral and anticancer research [2].

Why Generic Substitution of Podocarpusflavone A Fails: The Quantitative Risks of Using Biflavonoid Analogs


Substituting Podocarpusflavone A with other biflavonoids like amentoflavone, 4′,7-dimethylamentoflavone, or hinokiflavone is not scientifically valid due to significant and quantifiable differences in their target engagement and selectivity profiles. The presence of a 4′-methoxy group on the B-ring of one flavonoid unit in Podocarpusflavone A, absent in amentoflavone, creates a distinct pharmacophore. This results in a unique balance of activity: for example, while Podocarpusflavone A is a potent inhibitor of DENV-NS5 RdRp, it is notably less active than the structurally similar hinokiflavone but, crucially, exhibits a non-cytotoxic profile [1]. Furthermore, while both amentoflavone and Podocarpusflavone A inhibit cathepsin B, their potencies differ (IC50 1.75 µM vs 1.68 µM, respectively), and their cytotoxic profiles against various cancer cell lines are not interchangeable, with Podocarpusflavone A showing an IC50 of 11.16 µM against HT-29 colon cancer cells [2]. Such variations in potency, selectivity, and cytotoxicity directly impact experimental reproducibility and the validity of downstream conclusions, making generic substitution a high-risk, scientifically unsound practice.

Quantitative Evidence Guide for Podocarpusflavone A: A Direct Comparison to Key Biflavonoid Analogs


Cathepsin B Inhibition: Potency Comparison vs. Amentoflavone and 4′,7-Dimethylamentoflavone

In a direct head-to-head comparison from the same study and plant source (Taxodium mucronatum), Podocarpusflavone A inhibited cathepsin B with an IC50 of 1.68 µM. This potency is comparable to amentoflavone (IC50 = 1.75 µM), but both are significantly less potent than the analog 4′,7-dimethylamentoflavone, which achieved an IC50 of 0.55 µM under identical assay conditions [1]. This demonstrates that while Podocarpusflavone A is an effective cathepsin B inhibitor, the methylation pattern on the biflavonoid core is a critical determinant of inhibitory strength.

Cathepsin B Inhibitor Cytotoxicity Cancer Research

Dengue Virus NS5 Polymerase: Selectivity for Non-Cytotoxic Inhibition vs. Hinokiflavone

Podocarpusflavone A is a potent inhibitor of Dengue virus NS5 RNA-dependent RNA polymerase (DENV-NS5 RdRp) with an IC50 of 0.75 µM [1]. A crucial differentiator is its lack of cytotoxicity, distinguishing it from the more potent analog hinokiflavone. A study on biflavonoids from Dacrydium balansae identified hinokiflavone as the strongest inhibitor of DV-NS5, but explicitly noted that Podocarpusflavone A is the 'strongest noncytotoxic inhibitor' in the series [2]. This attribute is critical for developing antiviral agents with a favorable therapeutic window.

Antiviral DENV-NS5 RdRp Flavivirus

In Vivo Efficacy in Renal Fibrosis: Functional Evidence in a UUO Rodent Model

Podocarpusflavone A (referred to as POD) demonstrates quantifiable therapeutic effects in a unilateral ureteral obstruction (UUO) rodent model of renal fibrosis. Treatment with POD significantly retarded the infiltration of macrophages and the aberrant deposition of pro-fibrotic markers α-SMA, Col1a1, and fibronectin [1]. Mechanistically, POD inhibited the Fyn/STAT3 signaling pathway, and its therapeutic effect was abrogated by forced expression of Fyn, confirming on-target activity in vivo [1]. This in vivo data provides a higher level of evidence for its biological relevance compared to in vitro activity alone.

Renal Fibrosis STAT3 Inhibitor In Vivo Pharmacology

Antimycobacterial Activity: In Vitro and In Vivo Efficacy in a Zebrafish Model

Podocarpusflavone A (PCFA) demonstrates significant in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis and M. marinum. In a zebrafish model of systemic infection, PCFA at 32 µM effectively countered infection established through the caudal vein, showing a similar inhibitory activity profile to the first-line drug rifampicin [1]. Furthermore, PCFA showed intracellular activity within infected macrophages and enhanced efficacy when combined with isoniazid, highlighting its potential as a combination therapy agent [1]. This in vivo efficacy and safety data in a whole-organism model differentiates PCFA from compounds with only in vitro activity.

Antimycobacterial Tuberculosis Zebrafish Model

Validated Application Scenarios for Podocarpusflavone A Based on Quantitative Differentiation


Target Identification and Validation in Cancer Cell Death Pathways

Use Podocarpusflavone A as a chemical probe to dissect the role of cathepsin B and topoisomerase I in cancer cell apoptosis. Its defined IC50 of 1.68 µM for cathepsin B and its ability to induce apoptosis in MCF-7 cells (via sub-G1/S phase arrest) provide a quantifiable baseline for dose-response studies [1]. Researchers can compare its effects directly to analogs like amentoflavone to investigate structure-activity relationships related to the 4′-methoxy group [2].

Developing Non-Cytotoxic Antiviral Leads Against Dengue Virus

Employ Podocarpusflavone A as a lead compound in medicinal chemistry campaigns aimed at developing DENV-NS5 RdRp inhibitors. Its potent inhibition (IC50 = 0.75 µM) combined with a confirmed non-cytotoxic profile provides a superior starting point compared to the more potent but cytotoxic hinokiflavone [3]. It serves as a critical tool for validating target engagement without the confounding effects of general cellular toxicity.

Investigating STAT3-Mediated Fibrosis in Translational Rodent Models

Utilize Podocarpusflavone A for in vivo studies of renal fibrosis. Its demonstrated efficacy in the UUO rodent model, characterized by reduced macrophage infiltration and deposition of α-SMA, Col1a1, and fibronectin, makes it a validated compound for exploring the Fyn/STAT3 axis in fibrotic disease progression [4]. This application is directly supported by in vivo evidence and a defined mechanism of action.

In Vivo Assessment of Antimycobacterial Combination Therapies

Incorporate Podocarpusflavone A into preclinical studies evaluating novel drug combinations for tuberculosis. Its demonstrated in vivo efficacy in a zebrafish model, especially its intracellular activity and synergy with isoniazid, positions it as a valuable component for testing combination regimens [5]. Its safety profile in this model further supports its use in animal studies for anti-TB drug discovery.

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